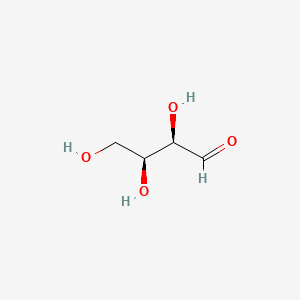![molecular formula C9H17Cl2N5O3 B7804143 (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;dihydrochloride](/img/structure/B7804143.png)
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;dihydrochloride” is known as (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride. This compound is a co-factor for nitric oxide synthase and is essential for the conversion of phenylalanine to tyrosine. It also plays a crucial role in the production of the hormone epinephrine and the monoamine neurotransmitters serotonin, dopamine, and norepinephrine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride typically involves the reduction of biopterin. The reaction conditions often include the use of reducing agents such as sodium borohydride in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the product .
Industrial Production Methods
Industrial production of (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as crystallization and purification to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to biopterin.
Reduction: It can be reduced from biopterin.
Substitution: It can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is a common reducing agent used in the synthesis of this compound.
Substitution: Various nucleophiles can be used for substitution reactions under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions include biopterin (from oxidation) and various substituted derivatives depending on the nucleophiles used in substitution reactions .
Wissenschaftliche Forschungsanwendungen
(6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a co-factor in various enzymatic reactions.
Biology: It plays a role in the biosynthesis of neurotransmitters and hormones.
Medicine: It is used in the treatment of conditions such as phenylketonuria and is being researched for its potential in treating other metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a research reagent.
Wirkmechanismus
The mechanism of action of (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride involves its role as a co-factor for nitric oxide synthase. It facilitates the conversion of phenylalanine to tyrosine and the production of neurotransmitters such as serotonin, dopamine, and norepinephrine. The molecular targets include enzymes like phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biopterin: The oxidized form of (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride.
Sapropterin: Another form of tetrahydrobiopterin used in medical treatments.
Uniqueness
(6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride is unique due to its specific role as a co-factor in the biosynthesis of neurotransmitters and its involvement in nitric oxide production. Its ability to facilitate multiple enzymatic reactions makes it a valuable compound in both research and therapeutic applications .
Eigenschaften
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H/t3-,4+,6-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSUYBCOVNCALL-NTVURLEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)N=C(N2)N)O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)N=C(N2)N)O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
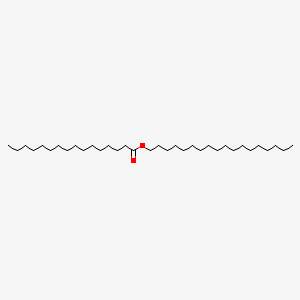
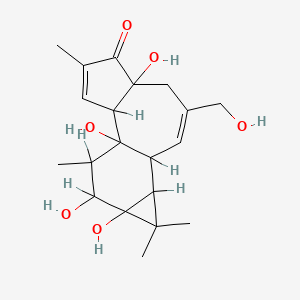
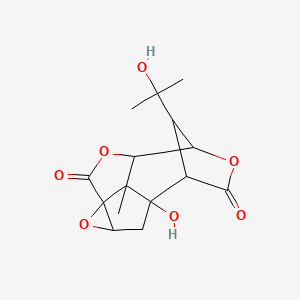
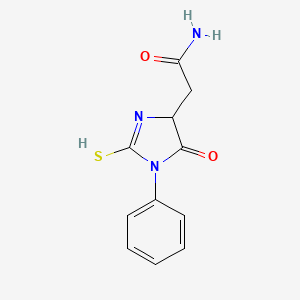
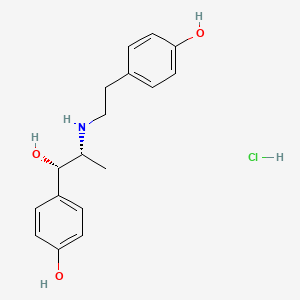
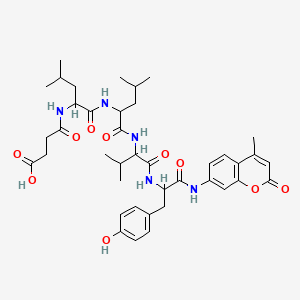
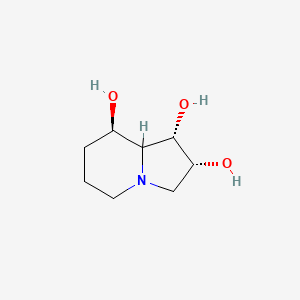
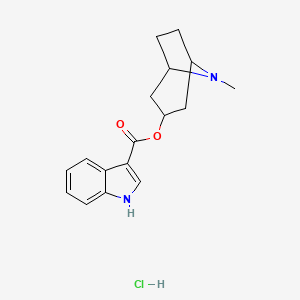
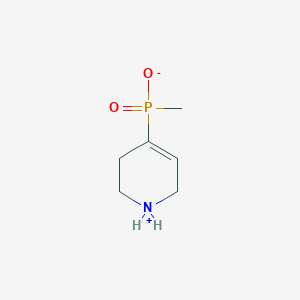
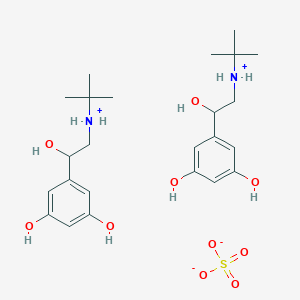

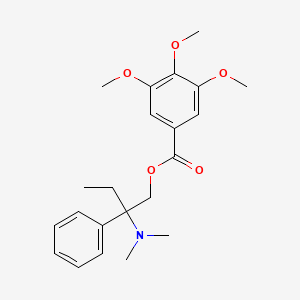
![2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine;chloride;hydrate](/img/structure/B7804160.png)
